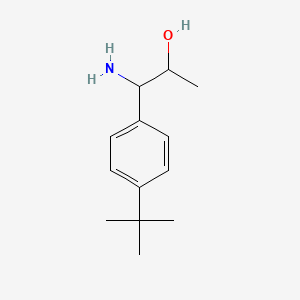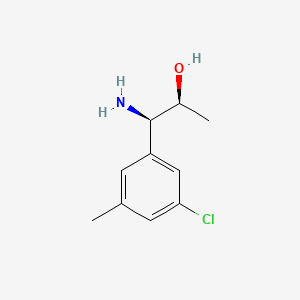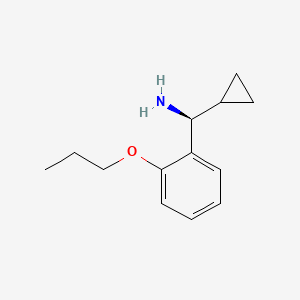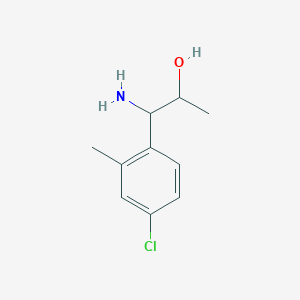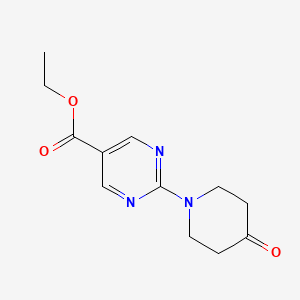
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The structure of this compound includes a pyrimidine ring, a piperidinone moiety, and an ethyl ester group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidinone derivative under specific conditions. One common method involves the use of ethyl 2-chloropyrimidine-5-carboxylate and 4-oxopiperidine in the presence of a base such as potassium carbonate in an organic solvent like chloroform . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Purification techniques such as recrystallization or column chromatography are often employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the piperidinone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrimidine ring .
Applications De Recherche Scientifique
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate involves the inhibition of specific molecular targets and pathways. The compound has been shown to inhibit the endoplasmic reticulum (ER) stress response and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 . Additionally, it modulates the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but contains a phenyl group instead of an oxopiperidinone moiety.
Triazole-Pyrimidine Hybrids: These compounds combine a triazole ring with a pyrimidine ring and are investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. Its ability to modulate multiple pathways involved in inflammation and neuroprotection makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H15N3O3 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(17)9-7-13-12(14-8-9)15-5-3-10(16)4-6-15/h7-8H,2-6H2,1H3 |
Clé InChI |
MDIOAFVXZVTQAC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1)N2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
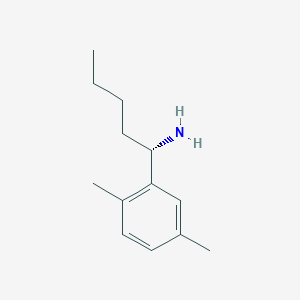
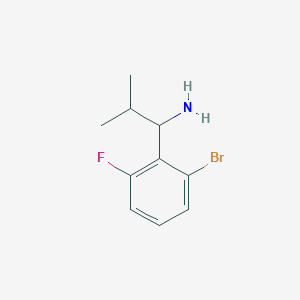
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)


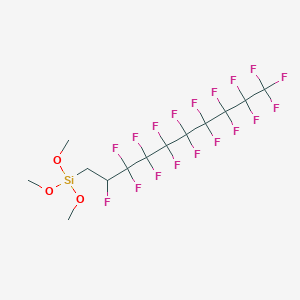
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)

![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
